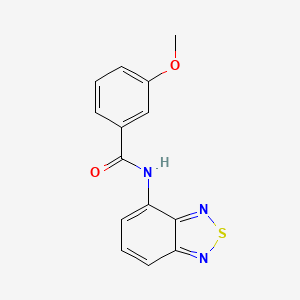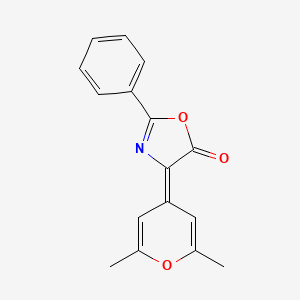![molecular formula C19H21N3O4 B5651357 5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5651357.png)
5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromene and pyridine derivatives are compounds of significant interest due to their wide range of biological and medicinal properties. Their complex structures enable a diverse range of chemical reactions, making them valuable in synthetic chemistry for the development of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of chromene and pyridine derivatives often involves multistep reactions, including etherification, oximation, and Beckmann rearrangement, as demonstrated in the preparation of complex chromene derivatives (Chen, Ye, & Hu, 2012). These procedures highlight the intricate synthetic routes required to construct the chromene core, which may be applicable to synthesizing the compound of interest.
Molecular Structure Analysis
Crystal structure analysis through X-ray diffraction is a common technique to elucidate the molecular structure of chromene derivatives, providing detailed insight into their geometric configuration (Chen, Ye, & Hu, 2012). This method would be essential for confirming the molecular structure of "5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide".
Chemical Reactions and Properties
Chromene and pyridine derivatives undergo various chemical reactions, including ring-opening and closure, which are pivotal in synthesizing novel compounds with potential biological activities. For example, the synthesis of novel chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives involves one-pot three-component condensation reactions, highlighting the diverse reactivity of these compounds (Kumari, Rajeswari, & Khurana, 2016).
Physical Properties Analysis
The physical properties of chromene and pyridine derivatives, such as melting points and solubility, are influenced by their structural features. These properties are crucial for determining their applicability in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of chromene and pyridine derivatives in chemical reactions. Studies on similar compounds, such as the synthesis and characterization of chromeno[2,3-b]pyridines, provide insights into the chemical behavior that could apply to the compound of interest (Rajkumar, Hariprasad, Sridhar, & Raju, 2016).
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-chromene-3-carbonyl)-N,N-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(2)19(24)17-14-10-22(8-7-16(14)26-20-17)18(23)13-9-12-5-3-4-6-15(12)25-11-13/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIUFDWRGSIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC2=C1CN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5651286.png)

![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine](/img/structure/B5651319.png)
![7-{[5-(ethylthio)-2-thienyl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5651327.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5651335.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5651351.png)
![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)



![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)